2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is a complex organic compound characterized by its unique structure, which includes two furan rings attached to a cyclohexanone core via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} typically involves the condensation of furan-2-carbaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted methylene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebisfuran: Similar structure but lacks the cyclohexanone core.
2,2’-Difurylmethane: Contains two furan rings connected by a methylene bridge but without additional functional groups.
2,6-Bis(furan-2-ylmethylene)cyclohexanone: Similar structure but with different substitution patterns on the cyclohexanone ring.
Uniqueness
2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is unique due to its combination of furan rings and a cyclohexanone core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71571-25-0 |
---|---|
Molekularformel |
C23H24O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylidene)-6-[[3-(furan-2-ylmethylidene)-2-oxocyclohexyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H24O4/c24-22-16(5-1-7-18(22)14-20-9-3-11-26-20)13-17-6-2-8-19(23(17)25)15-21-10-4-12-27-21/h3-4,9-12,14-17H,1-2,5-8,13H2 |
InChI-Schlüssel |
VTYDWYOHEXDPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(=CC2=CC=CO2)C1)CC3CCCC(=CC4=CC=CO4)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.